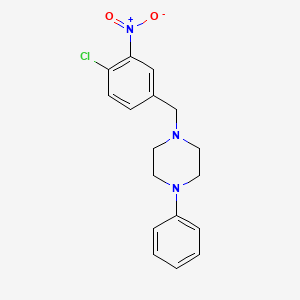
1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine, also known as CNB-001, is a compound that has gained significant interest in the scientific community due to its potential therapeutic applications. CNB-001 belongs to the class of piperazine derivatives and has been shown to possess neuroprotective properties.
Mécanisme D'action
The mechanism of action of 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine involves its ability to modulate the activity of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways in the brain. 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine has been shown to inhibit the activity of PDE10A, leading to an increase in cAMP and cGMP levels, which in turn leads to neuroprotective effects.
Biochemical and Physiological Effects
1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine has been shown to possess various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders. Additionally, 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine has been shown to improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine is its ability to cross the blood-brain barrier, making it a viable compound for the treatment of neurological disorders. Additionally, 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine has been shown to have a low toxicity profile, making it a safe compound for further research. One of the limitations of 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research of 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine. One area of research is the investigation of 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine for the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to elucidate the specific mechanisms of action of 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine and its effects on various signaling pathways in the brain. Finally, the development of more efficient methods for the synthesis of 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine would be beneficial for large-scale production and further research.
Méthodes De Synthèse
The synthesis of 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine involves the reaction of 4-chloro-3-nitrobenzyl chloride with phenylpiperazine in the presence of a base such as sodium hydroxide. The reaction yields 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine as a yellow solid with a purity of over 98%. The synthesis method of 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine has been optimized for large-scale production, making it a viable compound for further research.
Applications De Recherche Scientifique
1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess neuroprotective properties and has been investigated for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 1-(4-chloro-3-nitrobenzyl)-4-phenylpiperazine has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
1-[(4-chloro-3-nitrophenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-16-7-6-14(12-17(16)21(22)23)13-19-8-10-20(11-9-19)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXLOANFBHEBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5835835.png)



![{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5835860.png)



![4-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5835886.png)
![4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5835894.png)


